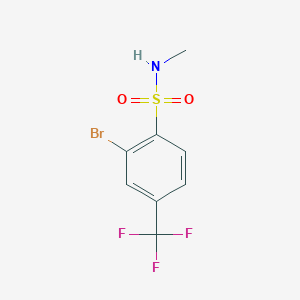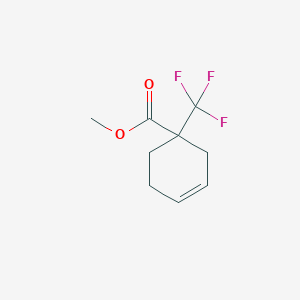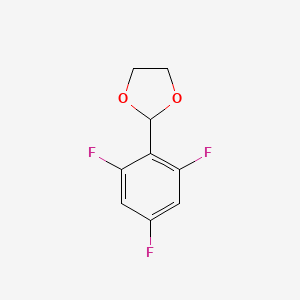
2-(2,4,6-Trifluorophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4,6-Trifluorophenyl)-1,3-dioxolane” seems to be a complex organic molecule. It likely contains a dioxolane group (a cyclic ether with three carbon atoms and two oxygen atoms in a five-membered ring) attached to a trifluorophenyl group (a phenyl ring with three fluorine substitutions) .
Synthesis Analysis
While specific synthesis methods for “2-(2,4,6-Trifluorophenyl)-1,3-dioxolane” were not found, related compounds such as “2,4,6-Trifluorophenylacetic acid” have been mentioned . Additionally, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that could potentially be relevant .Chemical Reactions Analysis
The metal-free catalyst tris(2,4,6-trifluorophenyl)borane has demonstrated its extensive applications in the 1,2-hydroboration of numerous unsaturated reagents, namely alkynes, aldehydes and imines .Scientific Research Applications
Synthesis Techniques
Stereospecific Synthesis : A method for stereospecific synthesis of similar compounds from D-mannitol has been developed, showcasing the versatility of 1,3-dioxolane derivatives in synthetic chemistry (Aktaş et al., 2015).
Bismuth(III) Triflate Catalysis : Bismuth(III) triflate has been used as a catalyst in the synthesis of 1,3-dioxolanes, indicating its potential in organic synthesis (Podgorski et al., 2010).
Chemical Reactions
Phase Transfer Catalysis : 2-substituted 1,3-dioxolanes have been successfully reacted with dichlorocarbene using phase transfer catalysis, demonstrating the chemical reactivity of these compounds (Steinbeck, 1979).
Dinuclear Metal Complex Formation : The synthesis of a dinuclear metal complex using a variant of 1,3-dioxolane highlights its utility in inorganic chemistry (Wang et al., 1993).
Material Science
Polymerization : 1,3-dioxolane derivatives have been polymerized, suggesting their use in material science for creating novel polymers (Morariu & Simionescu, 1994).
Liquid Crystal Applications : The use of 1,3-dioxolane derivatives in liquid crystals to enhance dielectric and optical anisotropy demonstrates their significance in advanced material applications (Chen et al., 2015).
Energy and Environmental Applications
Renewable Gasoline and Solvents : 1,3-dioxolanes have been used to create renewable gasoline, solvents, and fuel additives, showing their potential in sustainable energy solutions (Harvey et al., 2016).
Fluorinated Polymer Creation : The synthesis of fluorinated dioxolane oxazoline polymers suggests their use in creating new materials with specific properties like solubility and amorphousness (Kaku & Hung, 1993).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 .
Mode of Action
It’s known that similar compounds participate inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. It involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that similar compounds have been used in reactions under ambient conditions , suggesting that they may have good stability and potentially favorable bioavailability.
Result of Action
The result of the action of 2-(2,4,6-Trifluorophenyl)-1,3-dioxolane is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds.
Action Environment
The action of 2-(2,4,6-Trifluorophenyl)-1,3-dioxolane, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . It’s also worth noting that similar compounds have demonstrated extensive applications in the 1,2-hydroboration of numerous unsaturated reagents under ambient conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICCBVXVPOEKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trifluorophenyl)-1,3-dioxolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)

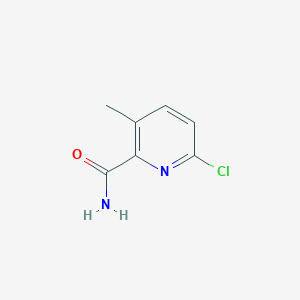
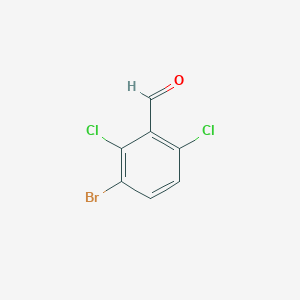
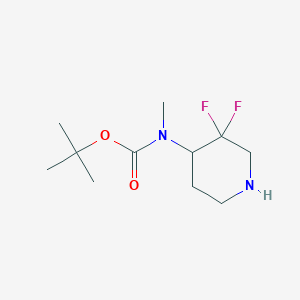
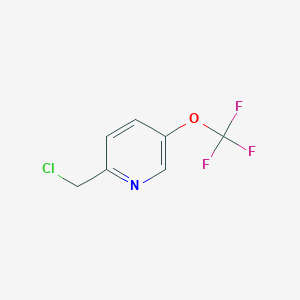
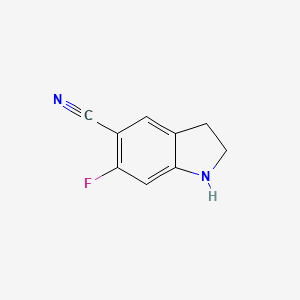
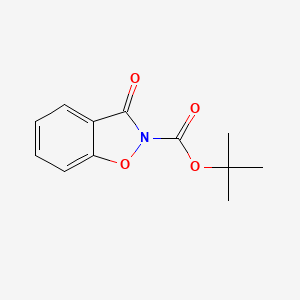

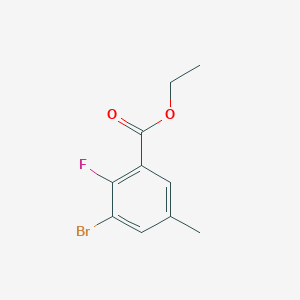

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)
